molecular formula C10H10FNO2S B3121071 (4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 278806-16-9

(4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B3121071
CAS No.: 278806-16-9
M. Wt: 227.26 g/mol
InChI Key: GPKWJQGAXZSDCF-IENPIDJESA-N
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Description

(4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid is a chiral compound with a thiazolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the fluorophenyl group and the thiazolidine ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of a fluorophenyl-substituted aldehyde with a cysteine derivative under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxylic acid can be reduced to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated fluorophenyl derivatives.

Scientific Research Applications

(4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the thiazolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4R)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid
  • (4R)-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid
  • (4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Uniqueness

(4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

(4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14)/t8-,9?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKWJQGAXZSDCF-IENPIDJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(S1)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
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(4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
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(4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
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(4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
(4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

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